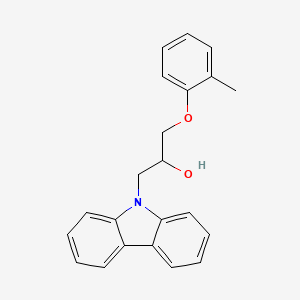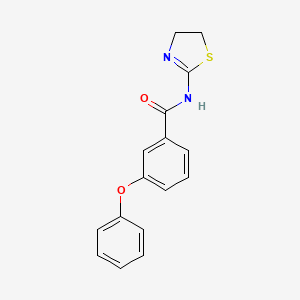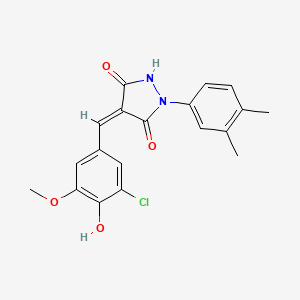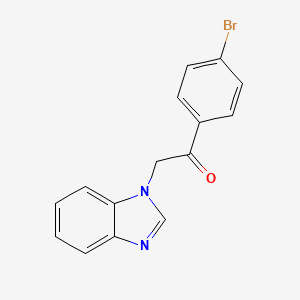
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol is a chemical compound that has been extensively studied due to its potential applications in various scientific research fields. This chemical compound is known for its unique properties and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol is not fully understood. However, it is believed that this chemical compound interacts with the electron transport chain in cells, leading to the inhibition of ATP production. This, in turn, leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this chemical compound exhibits potent cytotoxicity against various cancer cell lines. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol in lab experiments is its excellent solubility in various organic solvents. This makes it easy to handle and use in various experiments. However, one of the limitations of using this chemical compound is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are various future directions related to 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol. One of the most promising directions is the development of new organic electronic devices using this chemical compound. Additionally, further research is needed to fully understand the mechanism of action of this chemical compound and its potential applications in various scientific research fields. Furthermore, there is a need to explore the use of this chemical compound in combination with other compounds for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its unique properties and excellent solubility make it an ideal candidate for use in various experiments. Further research is needed to fully understand the mechanism of action of this chemical compound and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol has been achieved using various methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2-methylphenylboronic acid with 1-(9H-carbazol-9-yl)-3-bromo-2-propanol in the presence of a palladium catalyst. The reaction leads to the formation of this compound.
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)-2-propanol has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this chemical compound is in the field of organic electronics. It has been found that this compound exhibits excellent charge transport properties, making it an ideal candidate for use in organic electronic devices such as organic field-effect transistors and organic light-emitting diodes.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(2-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-8-2-7-13-22(16)25-15-17(24)14-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h2-13,17,24H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNNZFVHKIVUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)

![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)

![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)


![N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)
![5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)
![2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4944249.png)
![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)


